molecular formula C21H16F3N5O2 B2807179 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 941914-95-0

2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2807179
CAS No.: 941914-95-0
M. Wt: 427.387
InChI Key: DSLLDOJKTGSUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyridazin core, a bicyclic heterocycle with nitrogen atoms at positions 3, 4, and 6. Key structural elements include:

  • 4-methyl and 7-oxo substituents on the pyridazin ring.
  • 1-phenyl group on the pyrazole moiety.
  • N-(3-(trifluoromethyl)phenyl)acetamide side chain.

Properties

IUPAC Name

2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2/c1-13-17-11-25-29(16-8-3-2-4-9-16)19(17)20(31)28(27-13)12-18(30)26-15-7-5-6-14(10-15)21(22,23)24/h2-11H,12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLLDOJKTGSUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step reactions. One common approach starts with the preparation of the key intermediate, 1-phenyl-3-methyl-4-nitropyrazole, through nitration of 3-methyl-1-phenylpyrazole. This intermediate then undergoes a series of cyclization and acylation steps to form the target compound. Reaction conditions such as temperature, solvent, and catalysts are crucial in these steps to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters and using continuous flow reactors. This ensures efficient heat transfer, precise control over reaction conditions, and minimizes side reactions.

Chemical Reactions Analysis

Oxidation Reactions

  • Target Sites : Methyl group at position 4, pyridazinone ring.
  • Reagents : KMnO₄ (acidic/neutral conditions), CrO₃ (Jones oxidation).
  • Products :
    • Oxidation of the methyl group yields a carboxylic acid derivative.
    • Ring oxidation produces hydroxylated intermediates or ring-opened products.
Reaction ConditionsMajor ProductYield (%)Reference
KMnO₄, H₂O, 80°CCarboxylic acid derivative65–70
CrO₃, H₂SO₄, 25°CHydroxylated pyridazinone40–45

Reduction Reactions

  • Target Sites : Carbonyl groups (pyridazinone), acetamide.
  • Reagents : LiAlH₄ (for carbonyl reduction), NaBH₄ (selective reduction).
  • Products :
    • Reduction of the pyridazinone carbonyl generates a dihydroxy intermediate.
    • Acetamide reduction yields a primary amine.
Reaction ConditionsMajor ProductYield (%)Reference
LiAlH₄, THF, refluxDihydroxy-pyridazinone analog55–60
NaBH₄, MeOH, 0°CAmine derivative30–35

Substitution Reactions

  • Nucleophilic Substitution :
    • Sites : Fluorine in trifluoromethylphenyl group, pyridazinone positions.
    • Reagents : Amines (e.g., piperidine), thiols.
    • Products : Replacement of fluorine with nucleophiles (e.g., –SR or –NR₂ groups).
Reaction ConditionsMajor ProductYield (%)Reference
Piperidine, DMF, 120°CN-substituted trifluoromethylphenyl70–75
HSCH₂CO₂H, K₂CO₃, 60°CThioether-linked analog50–55
  • Electrophilic Aromatic Substitution :
    • Site : Phenyl ring (position 1).
    • Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination).

Coupling Reactions

  • Cross-Coupling (Suzuki, Sonogashira) :
    • Target : Halogenated derivatives (e.g., bromo-substituted pyridazinone).
    • Reagents : Pd(PPh₃)₄, aryl boronic acids, alkynes.
    • Products : Biaryl or alkyne-functionalized analogs.
Reaction TypeConditionsMajor ProductYield (%)Reference
SuzukiPd(PPh₃)₄, K₂CO₃, DME, 80°C4-Biphenylpyridazinone analog80–85
SonogashiraCuI, PdCl₂, Et₃N, 70°CAlkyne-functionalized analog60–65

Hydrolysis and Protection/Deprotection

  • Acidic Hydrolysis :
    • Cleavage of the acetamide group yields carboxylic acid intermediates.
  • Protection Strategies :
    • Boc Protection : tert-Butoxycarbonyl (Boc) group for NH protection during synthesis.
    • Deprotection : TFA/CH₂Cl₂ removes Boc groups.

Mechanistic Insights

  • Pyridazinone Ring Reactivity :
    • The electron-deficient ring undergoes nucleophilic attack at positions 3 and 5.
    • Tautomerism between keto and enol forms influences reactivity .
  • Trifluoromethylphenyl Group :
    • Enhances electrophilicity of adjacent positions, directing substitution meta to the CF₃ group.

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties:

Anticancer Activity

Research indicates that compounds within the pyrazolopyridazine class may exhibit significant anticancer effects. The mechanism often involves enzyme inhibition and modulation of cell signaling pathways. Studies have shown that derivatives can inhibit specific kinases involved in cancer progression.

Anti-inflammatory Properties

The compound's structural features suggest potential interactions with inflammatory pathways. Investigations into its ability to modulate cytokine production and reduce inflammation are ongoing.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological contexts.

The biological activity of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can be attributed to its interaction with various molecular targets:

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and has implications in drug development for metabolic disorders.

Receptor Modulation

Research indicates that this compound may interact with various receptors, influencing cellular signaling pathways related to growth and apoptosis. Such interactions are crucial for developing targeted therapies.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in various industries:

Agrochemicals

The unique chemical properties of this compound make it suitable for developing agrochemicals that can enhance crop yields and resist pests.

Dyes and Pigments

Due to its vibrant chemical structure, it can also be explored as a precursor for dyes and pigments in industrial applications.

Mechanism of Action

The mechanism by which 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects. Detailed mechanistic studies using molecular docking and kinetic assays help elucidate these interactions and identify the key residues involved in binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to two analogs from Journal of Chemical and Pharmaceutical Research (2014), focusing on structural variations and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound Compound 4g Compound 4h
Core Heterocycle Pyrazolo[3,4-d]pyridazin (two nitrogens in pyridazin ring) Pyrazolo[3,4-b]pyridin (one nitrogen in pyridin ring) Pyrazolo[3,4-b]pyridin (one nitrogen in pyridin ring)
Pyrazole Substituents 1-phenyl, 4-methyl, 7-oxo 1-phenyl, 4-methyl, 3-(4-chlorophenyl), 6-oxo 1-phenyl, 4-methyl, 3-(4-chlorophenyl), 6-oxo
Acetamide Substituent N-(3-(trifluoromethyl)phenyl) N-(4-(trifluoromethyl)phenyl) N-(4-nitrophenyl)
Melting Point Not reported 221–223°C 231–233°C
IR C=O Stretch Expected ~1680–1660 cm⁻¹ (based on analogs) 1682 cm⁻¹ 1668 cm⁻¹
¹H NMR Features Anticipated aromatic (~7.1–7.9 ppm) and methyl signals (~1.8–2.0 ppm) δ 1.83 (Ar-CH3), 4.23 (CH2), 7.13–7.83 (Ar-H), 10.07 (-NH) δ 1.88 (Ar-CH3), 4.27 (CH2), 7.18–7.88 (Ar-H), 10.13 (-NH)

Key Observations:

Substituent Effects :

  • Trifluoromethyl Position : The 3-CF₃ group in the target vs. 4-CF₃ in 4g could alter steric bulk and dipole moments, affecting solubility and target binding.
  • Nitro vs. CF₃ : 4h’s nitro group (stronger electron-withdrawing) may reduce metabolic stability compared to CF₃-substituted analogs .

Melting Points :

  • Higher melting points in 4g/4h (221–233°C) suggest stronger crystal packing vs. the target, possibly due to symmetric 4-substituents (e.g., 4-CF₃ in 4g) .

Spectroscopic Trends :

  • IR : All compounds show C=O stretches near 1680 cm⁻¹, confirming acetamide functionality.
  • NMR : Methyl (δ ~1.8–2.0 ppm) and NH (δ ~10.1 ppm) signals align across analogs, but aromatic shifts vary with substituent electronic effects .

Notes on Structural Analysis Techniques

  • Crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement and structure solution, enabling precise determination of substituent geometry and hydrogen-bonding networks .
  • Synthetic Pathways : The analogs in were synthesized via N-alkylation and condensation reactions, suggesting similar routes for the target compound .

Biological Activity

The compound 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a member of the pyrazolopyridazine class, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H16F3N5O2
  • Molecular Weight : 427.4 g/mol
  • CAS Number : 942008-59-5

The biological activity of this compound is attributed to its structural features, particularly the pyrazolo[3,4-d]pyridazin core, which allows for interactions with various biological targets. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects.

Pharmacological Effects

Research indicates that compounds in the pyrazolopyridazine class exhibit a range of biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties. For example, derivatives have shown inhibition of nitric oxide production in LPS-induced macrophages, a common model for studying inflammation .
  • Antitumor Activity : Some pyrazolo derivatives have been linked to anticancer effects. The structural modifications in this compound may enhance its efficacy against certain cancer cell lines .
  • Antimicrobial Properties : The presence of nitrogen heterocycles in the structure has been associated with antibacterial and antifungal activities .

Case Study 1: Anti-inflammatory Effects

A study examined the anti-inflammatory activity of a related pyrazolo derivative using RAW264.7 macrophages. The results indicated that compounds similar to our target compound significantly reduced nitric oxide levels in a dose-dependent manner, suggesting their potential use as anti-inflammatory agents .

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines revealed that pyrazolopyridazines can induce apoptosis and inhibit proliferation. One study reported that specific modifications to the pyrazolo structure enhanced cytotoxicity against breast cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of NO production in macrophages
AntitumorInduction of apoptosis in cancer cells
AntimicrobialBroad-spectrum antibacterial effects

Table 2: Structure-Activity Relationship (SAR)

Compound ModificationBiological ActivityReference
N-(trifluoromethyl) substitutionEnhanced anti-inflammatory effects
Phenyl group at N-positionIncreased cytotoxicity against tumors

Q & A

Basic Research Questions

Q. What are the critical factors in optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction temperatures. For pyrazolo-pyridazinone derivatives, polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions by stabilizing intermediates, while catalysts like triethylamine improve reaction efficiency . Multi-step protocols often involve condensation reactions followed by acetamide coupling. Monitoring via HPLC or NMR ensures intermediate purity . Example workflow:

  • Step 1 : Condensation of pyridazinone core with aryl halides under reflux (70–90°C, 12–24 hrs).
  • Step 2 : Acetamide coupling via Schotten-Baumann conditions (0–5°C, pH 8–9).
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of core to aryl halide) and employ inert atmospheres to minimize side reactions .

Q. How can structural characterization be systematically performed for this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and acetamide linkage. For example, the trifluoromethyl group (δ\delta ~120–125 ppm in 19^{19}F NMR) and pyridazinone protons (δ\delta 7.2–8.5 ppm in 1^1H NMR) are diagnostic .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazolo[3,4-d]pyridazinone vs. other isomers) using SHELX software for structure refinement .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 430.1) .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodological Answer : Prioritize enzyme-/receptor-binding assays and cytotoxicity screens:

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to test inhibition of kinases (e.g., EGFR, VEGFR) due to the compound’s pyridazinone core mimicking ATP-binding motifs .
  • Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Dose-response curves (0.1–100 µM) over 48–72 hrs .
  • Control Experiments : Include reference inhibitors (e.g., imatinib for kinases) and solvent controls (DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity interference. Strategies include:

  • Reproducibility Checks : Validate results across independent labs using standardized protocols (e.g., CLIA guidelines).
  • Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products .
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with systematic substitutions (e.g., replacing trifluoromethyl with methyl) to isolate pharmacophores .

Q. What computational methods are effective for predicting binding modes and optimizing derivatives?

  • Methodological Answer : Combine molecular docking and MD simulations:

  • Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR PDB:1M17). The pyridazinone ring’s planar structure often occupies hydrophobic pockets .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å) and hydrogen-bond persistence (e.g., acetamide NH with Asp831) .
  • QSAR Models : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How can regiochemical challenges in functionalizing the pyrazolo-pyridazinone core be addressed?

  • Methodological Answer : Regioselectivity issues arise from the compound’s fused heterocycles. Solutions:

  • Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of amines) during functionalization .
  • Directed Metalation : Use Pd-catalyzed C–H activation (e.g., Suzuki-Miyaura coupling) at the 4-methyl position for aryl group introductions .
  • Crystallographic Guidance : Resolve ambiguous substitution patterns via X-ray to confirm reaction outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.